molecular formula C15H16Cl3N3O B11985989 N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]butanamide

N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]butanamide

Cat. No.: B11985989
M. Wt: 360.7 g/mol
InChI Key: QVTRKFXYKYFJAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]butanamide is a complex organic compound with the molecular formula C15H16Cl3N3O. This compound is notable for its unique structure, which includes a quinoline moiety and a trichloromethyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]butanamide typically involves the reaction of 8-aminoquinoline with 2,2,2-trichloroethyl butanoate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]butanamide is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]acetamide
  • N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]propionamide
  • N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]isobutyramide

Uniqueness

N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]butanamide is unique due to its specific combination of a quinoline moiety and a trichloromethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C15H16Cl3N3O

Molecular Weight

360.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]butanamide

InChI

InChI=1S/C15H16Cl3N3O/c1-2-5-12(22)21-14(15(16,17)18)20-11-8-3-6-10-7-4-9-19-13(10)11/h3-4,6-9,14,20H,2,5H2,1H3,(H,21,22)

InChI Key

QVTRKFXYKYFJAP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.